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Compound of Interest

Compound Name: 4-(2-Morpholinoethoxy)aniline

Cat. No.: B1353190 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-(2-Morpholinoethoxy)aniline (CAS No. 52481-41-1), a molecule of interest in

pharmaceutical and chemical research. This document is intended for researchers, scientists,

and drug development professionals, presenting key analytical data in a structured format,

alongside detailed experimental protocols and workflow visualizations.

Executive Summary
4-(2-Morpholinoethoxy)aniline is a substituted aniline derivative with a molecular formula of

C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol .[1] Its structure, featuring a

morpholinoethoxy group attached to an aniline ring, makes it a valuable building block in the

synthesis of more complex molecules. This guide details its characterization through Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), providing a foundational dataset for its identification and use in further research. While

experimental data is not fully available in the public domain, this guide compiles available

information and provides generalized protocols for its acquisition.

Spectroscopic Data
While specific experimental spectra for 4-(2-Morpholinoethoxy)aniline are not readily

available in public databases, its spectroscopic properties can be inferred from data on closely
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related compounds and predictive models. The following tables summarize the expected and

predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Spectral Data for 4-(2-Morpholinoethoxy)aniline

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~6.7-6.8 d 2H Ar-H (ortho to -NH₂)

~6.6-6.7 d 2H Ar-H (ortho to -O)

~4.0 t 2H O-CH₂-

~3.7 br s 2H -NH₂

~3.6-3.7 t 4H O(CH₂)₂N-

~2.7-2.8 t 2H -CH₂-N

~2.5 t 4H -N(CH₂)₂-

Note: Predicted chemical shifts are based on analogous structures and may vary depending on

the solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data for 4-(2-Morpholinoethoxy)aniline

PubChem indicates the availability of a ¹³C NMR spectrum for this compound, though the

specific peak list is not provided.[1] The expected chemical shifts would include signals for the

aromatic carbons, the ethoxy carbons, and the morpholine ring carbons.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. A

vapor phase IR spectrum is noted in the PubChem database.[1]
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Table 3: Expected IR Absorption Bands for 4-(2-Morpholinoethoxy)aniline

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

3450-3250 Medium N-H
Symmetric &

Asymmetric Stretch

3050-3000 Medium-Weak C-H (Aromatic) Stretch

2950-2800 Strong C-H (Aliphatic) Stretch

1620-1580 Strong C=C (Aromatic) Stretch

1520-1480 Strong N-H Scissoring

1250-1200 Strong C-O (Aryl Ether) Asymmetric Stretch

1120-1080 Strong C-O-C (Ether) Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. A GC-MS spectrum is available for this compound through SpectraBase, as

indicated by PubChem.[1] Predicted fragmentation data from PubChemLite suggests the

following adducts.[2]

Table 4: Predicted Mass Spectrometry Data for 4-(2-Morpholinoethoxy)aniline Adducts

Adduct m/z

[M+H]⁺ 223.14411

[M+Na]⁺ 245.12605

[M-H]⁻ 221.12955

[M+NH₄]⁺ 240.17065

[M+K]⁺ 261.09999

[M]⁺ 222.13628
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 4-
(2-Morpholinoethoxy)aniline.

NMR Spectroscopy
A sample of 4-(2-Morpholinoethoxy)aniline would be dissolved in a deuterated solvent, such

as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube.

¹H and ¹³C NMR spectra would be acquired on a spectrometer, typically operating at a

frequency of 400 MHz or higher for ¹H. Chemical shifts are reported in parts per million (ppm)

relative to an internal standard, such as tetramethylsilane (TMS).

IR Spectroscopy
For a solid sample, an IR spectrum can be obtained using the KBr pellet method or as a thin

film. For the KBr method, a small amount of the sample is ground with dry potassium bromide

and pressed into a transparent disk. For the thin film method, the solid is dissolved in a volatile

solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent

is allowed to evaporate. The spectrum is then recorded using a Fourier Transform Infrared

(FTIR) spectrometer.

Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of

this compound. The sample, dissolved in a suitable solvent, is injected into the gas

chromatograph. The compound is vaporized and separated on a capillary column before

entering the mass spectrometer. Ionization is typically achieved by electron impact (EI), and the

resulting fragments are analyzed based on their mass-to-charge ratio (m/z).

Mandatory Visualizations
The following diagrams illustrate the generalized workflows for the spectroscopic analysis of 4-
(2-Morpholinoethoxy)aniline.

Sample Preparation
(Dissolve in Deuterated Solvent) Transfer to NMR Tube Acquire 1H and 13C NMR Spectra Data Processing

(Fourier Transform, Phasing, Baseline Correction)
Spectral Analysis

(Chemical Shifts, Integration, Multiplicity)
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Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

Sample Preparation
(KBr Pellet or Thin Film) Place Sample in FTIR Spectrometer Acquire IR Spectrum Data Processing and Analysis Identify Functional Groups

Click to download full resolution via product page

IR Spectroscopy Experimental Workflow

Sample Preparation
(Dissolve in Volatile Solvent) Injection into GC-MS Separation by Gas Chromatography Ionization (e.g., Electron Impact) Mass Analysis Data Analysis

(Mass Spectrum, Fragmentation Pattern)

Click to download full resolution via product page

Mass Spectrometry (GC-MS) Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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